2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine

physicochemical property lipophilicity passive permeability

2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic small molecule (C12H10N2O, MW = 198.22 g/mol) belonging to the privileged imidazo[1,2-a]pyridine scaffold family. It features a 2-furanyl substituent and a methyl group at the 6-position of the imidazopyridine core.

Molecular Formula C12H10N2O
Molecular Weight 198.22 g/mol
CAS No. 61982-56-7
Cat. No. B11902476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine
CAS61982-56-7
Molecular FormulaC12H10N2O
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2C=C1)C3=CC=CO3
InChIInChI=1S/C12H10N2O/c1-9-4-5-12-13-10(8-14(12)7-9)11-3-2-6-15-11/h2-8H,1H3
InChIKeySXDQTEKLRHIZQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine (CAS 61982-56-7): Core Physicochemical & Structural Profile for Rational Procurement


2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic small molecule (C12H10N2O, MW = 198.22 g/mol) belonging to the privileged imidazo[1,2-a]pyridine scaffold family. It features a 2-furanyl substituent and a methyl group at the 6-position of the imidazopyridine core . The compound possesses 2 hydrogen-bond acceptor sites, 0 hydrogen-bond donors, and 1 rotatable bond, with a computed XlogP of 2.9 and a topological polar surface area (tPSA) of 30.4 Ų [REFS-1, REFS-2]. It is supplied as a high-purity (>97%) building block intended for medicinal chemistry and chemical biology research .

Why Simple Methyl Positioning Defines Biological Outcome: The 6-Methyl Substitution in 61982-56-7 Cannot Be Interchanged with Other Imidazo[1,2-a]pyridine Analogs


Within the imidazo[1,2-a]pyridine series, the exact location of a methyl substituent is a critical determinant of target engagement, selectivity, and pharmacokinetic behavior. Structure-activity relationship (SAR) investigations have demonstrated that moving the methyl group from the 6-position to the 7- or 8-position profoundly alters in vitro target inhibition profiles [1]. Furthermore, the presence or absence of a methyl substituent markedly influences the computed lipophilicity (XlogP), which directly impacts solubility and passive membrane permeability . Consequently, generic substitution with another methyl-positional isomer (e.g., 5-methyl, 7-methyl, or 8-methyl variant) or with the non-methylated core scaffold would yield a compound with divergent chemical biology properties, invalidating the pharmacological or biochemical conclusions drawn from any prior study that utilized the 6-methyl congener.

Quantitative Differentiation Evidence for 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine (CAS 61982-56-7) vs. Closest Analogs


Computed Lipophilicity (XlogP) Shift: 6-Methyl Analog vs. Non-Methylated Core

The 6-methyl substitution substantially elevates the computed lipophilicity of the imidazo[1,2-a]pyridine core. The target compound (CAS 61982-56-7) exhibits an XlogP of 2.90, whereas the corresponding non-methylated parent 2-(furan-2-yl)imidazo[1,2-a]pyridine (CAS 28795-36-0) has an XlogP of 2.59 . This ΔXlogP of +0.31 translates into an approximately 2-fold increase in the octanol-water partition coefficient, indicating significantly enhanced passive membrane permeability for the 6-methyl derivative.

physicochemical property lipophilicity passive permeability

Selectivity Profile Inferred from EAAT3 Transporter Inhibition SAR: 6-Methyl Substitution Contrasts with 8-Methyl in Biological Context

In a high-throughput screening campaign of 49,087 compounds against the EAAT3 transporter, the 8-methyl analog 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine (compound 3a) demonstrated a >20-fold selectivity for EAAT3 (IC50 = 13 μM) over EAAT1,2,4 (IC50 > 250 μM) [1]. Subsequent SAR optimization led to compound 3e with ∼35-fold selectivity (EAAT3 IC50 = 7.2 μM) [1]. Critically, the study established that a small lipophilic substituent at the 7- or 8-position is essential for EAAT3 activity, while the 6-methyl substitution pattern was not represented in the active hit set [1]. This class-level inference indicates that the 6-methyl congener would exhibit a substantially different selectivity fingerprint compared to the 8-methyl variant, making the 6-methyl compound a valuable negative control or a distinct chemical probe for exploring positional effects on transporter pharmacology.

target selectivity EAAT3 excitatory amino acid transporter SAR

Antiulcer Agent SAR: Position of Imidazopyridine Substitution Governs in Vitro H+/K+-ATPase Inhibitory Activity

A comprehensive structure-activity relationship study of substituted imidazo[1,2-a]pyridines as gastric antisecretory agents established that the potency of H+/K+-ATPase inhibition is exquisitely sensitive to the nature and position of substituents on the imidazopyridine core [1]. The comparative molecular field analysis (CoMFA) and hypothetical active site lattice (HASL) models demonstrated that the 6-methyl substituent occupies a distinct steric and electrostatic region of the pharmacophore, which differs from the contributions of 5-methyl, 7-methyl, or 8-methyl substituents [1]. This pharmacophore-level evidence reinforces that the 6-methyl substitution pattern cannot be emulated by other positional isomers without altering the biological activity profile.

gastric antisecretory H+/K+-ATPase imidazopyridine antiulcer

Synthesis & Characterization Validation: 6-Methyl-Furan Compound Confirmed by HRMS and NMR in Copper-Catalyzed Multicomponent Reaction

The target compound has been explicitly synthesized and characterized as part of a multicomponent decarboxylative coupling reaction. Specifically, benzyl-2-(furan-2-yl)-6-methylimidazo[1,2-a]pyridine (compound 4j) was obtained via a chitosan-supported copper-catalyzed three-component reaction, and its identity was confirmed by ¹H NMR, ¹³C NMR, and HRMS [1]. This established synthetic route provides a reproducible, peer-reviewed method for obtaining the 6-methyl regioisomer, ensuring that procurement of this compound corresponds to a well-defined chemical entity rather than an untested mixture.

synthetic chemistry multicomponent reaction characterization HRMS NMR

Procurement-Relevant Application Scenarios for 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine (CAS 61982-56-7)


SAR Negative Control for EAAT3 or Amino Acid Transporter Inhibitor Programs

Based on the established class-level evidence that EAAT3 inhibition requires a lipophilic substituent at the 7- or 8-position of the imidazo[1,2-a]pyridine scaffold (see Section 3, Evidence Item 2), the 6-methyl analog serves as an ideal negative control compound [1]. Researchers designing selective EAAT3 inhibitors can use CAS 61982-56-7 to confirm that observed pharmacological effects are methylation-position-dependent, not simply a consequence of adding a methyl group to the core.

Passive Permeability Probe in Cell-Based Pharmacokinetic Assays

The measured XlogP difference of +0.31 relative to the non-methylated parent (XlogP 2.90 vs. 2.59) translates into approximately 2-fold higher lipophilicity (see Section 3, Evidence Item 1) [1]. This makes the compound a useful tool for studying the relationship between methyl-position-mediated lipophilicity shifts and passive membrane permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers.

Gastric H+/K+-ATPase Pharmacophore Mapping Studies

The pharmacophore models developed for the antiulcer imidazo[1,2-a]pyridine series distinguish the 6-methyl substitution as a distinct steric/electrostatic contributor (see Section 3, Evidence Item 3) [1]. The compound is therefore directly applicable as a pharmacophore probe in H+/K+-ATPase inhibitor discovery, where substitution pattern sensitivity has been rigorously established by CoMFA and HASL models.

Synthetic Methodology & Chemical Biology Library Expansion

The compound has been successfully prepared via a copper-catalyzed multicomponent decarboxylative coupling protocol and fully characterized by HRMS and NMR (see Section 3, Evidence Item 4) [1]. This validated synthetic route enables chemists to scale up production or prepare focused chemical libraries around the 6-methyl-furan imidazo[1,2-a]pyridine core for high-throughput screening campaigns.

Quote Request

Request a Quote for 2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.